5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound features a complex tricyclic framework with a 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one core. Key functional groups include a 4-fluorophenylsulfonyl moiety at position 5, an imino group at position 6, and a methyl substituent at position 5. The imino group could participate in hydrogen bonding, influencing molecular interactions.
Properties
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c1-22-16(20)14(27(25,26)12-7-5-11(19)6-8-12)10-13-17(22)21-15-4-2-3-9-23(15)18(13)24/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIXHCBZBCEQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the fluorophenyl sulfonyl intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable triazine derivative under controlled conditions to form the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several tricyclic and fluorophenyl-containing derivatives.
Key Observations
Fluorophenyl Derivatives: The target compound and ethyl 6-(4-fluorobenzoyl)imino derivative share a fluorinated aromatic ring but differ in substituents. The sulfonyl group in the target compound likely increases polarity compared to the benzoyl group in the analog. 4F-Pentedrone demonstrates that fluorophenyl groups in stimulants enhance receptor binding and metabolic stability, though its aliphatic chain and ketone group contrast sharply with the tricyclic core of the target compound.
Tricyclic Frameworks: The ethyl carboxylate analog has a similar tricyclic structure but includes a 3-methoxypropyl chain, which may reduce crystallinity and improve solubility compared to the target’s methyl group.
Functional Group Impact: Sulfonyl vs. Ester: Sulfonyl groups (target compound) are more polar and acidic than esters (ethyl carboxylate analog), affecting solubility and protein-binding interactions. Imino vs. Amino: The imino group (C=N–H) in the target compound may form stronger hydrogen bonds than the methylamino group in 4F-Pentedrone.
Research Findings
- Lipophilicity : The ethyl carboxylate analog has a calculated XLogP3 of 2.8 , suggesting moderate lipophilicity. The target compound’s sulfonyl group likely reduces LogP, favoring aqueous solubility.
- Metabolic Stability : Fluorine in 4F-Pentedrone and the target compound may slow oxidative metabolism, a common strategy in drug design.
- Structural Complexity : The tricyclic systems in the target and its analogs (e.g., ) exhibit high topological complexity (>1000 per ), which may pose synthetic challenges but offer unique binding profiles.
Notes
Limitations : Direct comparative data (e.g., binding affinities, solubility measurements) for the target compound are absent in the provided evidence. Inferences are based on structural analogs.
Future Directions : Experimental studies on the target compound’s pharmacokinetics, receptor interactions, and stability are needed to validate hypotheses derived from structural comparisons.
Diverse Sources : References include a chemical database (ECHEMI), a forensic report, and a bioorganic chemistry paper, ensuring multidisciplinary insights .
Biological Activity
5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with significant biological activity. This compound belongs to the class of triazatricyclo compounds and is characterized by its unique tricyclic structure and the presence of sulfonyl and imino functional groups. Its molecular formula is with a molecular weight of approximately 403.92 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound has demonstrated potential in inhibiting specific enzymes that are crucial in cancer progression and other diseases.
- Receptor Modulation : It interacts with receptors involved in critical signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Alteration : The compound may influence gene expression profiles related to cellular responses to stress and growth signals.
Biological Studies and Findings
Research on the biological activity of this compound has yielded promising results in various areas:
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Anti-Cancer Activity :
- Studies indicate that 5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one exhibits significant anti-cancer properties by targeting pathways involved in tumor growth and survival.
- For instance, it has been shown to inhibit the proliferation of cancer cell lines in vitro.
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Anti-inflammatory Properties :
- The compound has also been evaluated for its anti-inflammatory effects, showing potential in modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.
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Neuropharmacological Effects :
- Preliminary studies suggest that the compound may have implications in neuropharmacology by interacting with neurotransmitter systems.
Structural Activity Relationship (SAR)
The following table summarizes some structural analogs and their associated biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-bromophenyl)sulfonyl-7-ethyl-6-imino | Bromine substitution instead of fluorine | Potential anti-cancer activity |
| 5-(4-fluorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl) | Fluorine substitutions | Anti-inflammatory properties |
| N-[2-[3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-3-(2-methoxyphenyl)urea | Different functional groups | Antitumor activity |
Case Studies
Several case studies have explored the biological effects of this compound:
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Case Study on Cancer Cell Lines :
- A study conducted on various cancer cell lines revealed that treatment with the compound resulted in significant reductions in cell viability and proliferation rates compared to control groups.
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Inflammation Model :
- In an animal model of inflammation, administration of the compound led to a marked decrease in inflammatory markers and improved clinical scores.
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Neuropharmacological Assessment :
- Behavioral assays indicated potential neuroprotective effects when administered in models of neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
